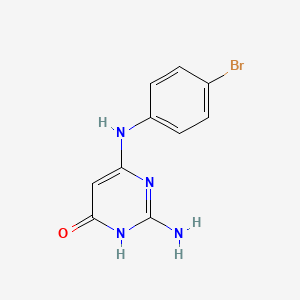
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C11H11Br2ClO2 This compound is characterized by the presence of bromine, chlorine, and ester functional groups, making it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate typically involves the bromination of ethyl 3-(2-chlorophenyl)propanoate. The reaction is carried out by treating ethyl 3-(2-chlorophenyl)propanoate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
化学反応の分析
Types of Reactions
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-chlorophenyl)propanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of ethyl 2,3-diamino-3-(2-chlorophenyl)propanoate or ethyl 2,3-dithio-3-(2-chlorophenyl)propanoate.
Reduction: Formation of ethyl 3-(2-chlorophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(2-chlorophenyl)propanoic acid.
科学的研究の応用
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its reactivity and functional group diversity.
作用機序
The mechanism of action of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate involves its interaction with biological molecules through its reactive bromine and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their activity. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in biochemical studies or DNA interaction in medicinal chemistry.
類似化合物との比較
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropanoate: Lacks the chlorophenyl group, making it less versatile in certain applications.
Ethyl 3-(2-chlorophenyl)propanoate: Lacks the bromine atoms, reducing its reactivity in substitution and oxidation reactions.
2,3-Dibromo-3-(2-chlorophenyl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity properties compared to the ester.
The uniqueness of this compound lies in its combination of bromine, chlorine, and ester functional groups, which provide a wide range of reactivity and applications in various fields.
特性
CAS番号 |
35282-98-5 |
|---|---|
分子式 |
C11H11Br2ClO2 |
分子量 |
370.46 g/mol |
IUPAC名 |
ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-5-3-4-6-8(7)14/h3-6,9-10H,2H2,1H3 |
InChIキー |
GXESVHOGRBTVJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=CC=CC=C1Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)


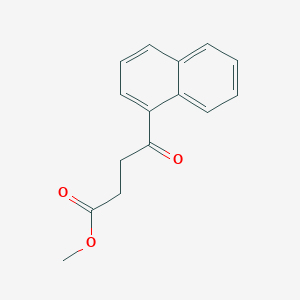
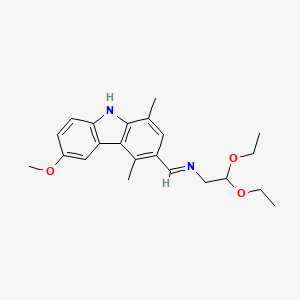
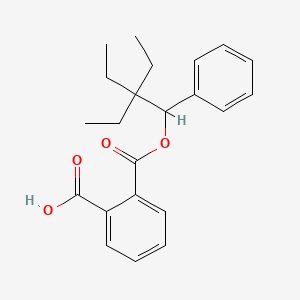
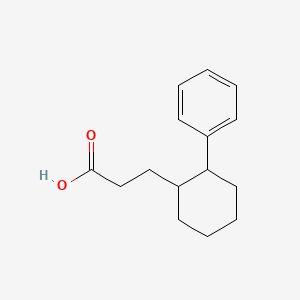
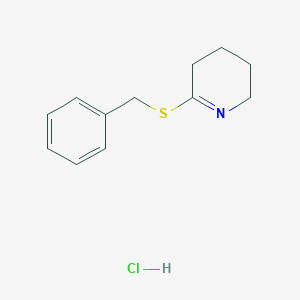
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)


